![molecular formula C17H18ClFN2O B4747287 N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4747287.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea, also known as CFMPU, is a synthetic compound that has been widely used in scientific research applications. It belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects. In
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has been extensively used in scientific research as a tool to investigate the function and regulation of various ion channels and receptors. It has been found to modulate the activity of several ion channels, including GABA-A receptors, NMDA receptors, and voltage-gated calcium channels. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has also been used to study the role of these ion channels in various physiological processes, such as synaptic transmission, learning, and memory.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea involves the modulation of ion channel activity through allosteric binding. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea binds to a specific site on the ion channel, which leads to a conformational change that alters the channel's activity. This modulation of ion channel activity can either enhance or inhibit the function of the ion channel, depending on the specific channel and the context of the experiment.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, which leads to increased inhibitory neurotransmission and anxiolytic effects. N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has also been found to inhibit the activity of NMDA receptors, which leads to decreased excitatory neurotransmission and analgesic effects. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea has been found to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea is its high potency and selectivity for specific ion channels and receptors. This allows for precise modulation of ion channel activity, which is essential for investigating their function and regulation. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea is relatively stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also some limitations to using N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea in laboratory experiments. One of the main limitations is its potential for off-target effects, which can lead to unintended modulation of other ion channels or receptors. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea's potency and selectivity can make it difficult to assess the physiological relevance of its effects, as the concentrations required for modulation may be higher than those found in vivo.
Future Directions
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea. One area of interest is the development of more selective and potent N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea analogs, which could be used to investigate the function and regulation of specific ion channels and receptors with greater precision. Another area of interest is the investigation of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea's effects on different cell types and in different physiological contexts, as this could provide insights into the role of ion channels and receptors in various physiological processes. Finally, the development of new techniques for assessing ion channel activity, such as optogenetics and voltage imaging, could provide new avenues for investigating the effects of N-(4-chloro-2-fluorophenyl)-N'-[1-(4-methylphenyl)propyl]urea and other ion channel modulators.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O/c1-3-15(12-6-4-11(2)5-7-12)20-17(22)21-16-9-8-13(18)10-14(16)19/h4-10,15H,3H2,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWETIIOUUSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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